8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
Description
Molecular Geometry and Stereochemical Features
The molecular geometry of this compound is defined by its distinctive spirocyclic architecture, where two ring systems share a common carbon atom, creating a rigid three-dimensional framework. The spiro center serves as the junction between a five-membered oxetane-like ring and a six-membered piperidine-like ring, with the oxygen and nitrogen heteroatoms positioned strategically within these cyclic structures. The International Union of Pure and Applied Chemistry name, 8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid, precisely defines the connectivity and substitution pattern of this complex molecule.
The stereochemical features of this compound are particularly noteworthy due to the presence of multiple chiral centers and the constrained nature of the spirocyclic system. The spiro carbon atom itself does not constitute a stereocenter, but the substitution pattern and ring fusion create an inherently chiral environment. The carboxylic acid functionality is positioned at the 3-position of the five-membered ring, while the nitrogen atom at the 8-position bears the bulky tert-butoxycarbonyl protecting group. This spatial arrangement creates significant steric interactions that influence the overall molecular conformation and reactivity patterns.
The tert-butoxycarbonyl group introduces additional conformational constraints due to its bulky nature and the electron-withdrawing character of the carbonyl functionality. The presence of this protecting group not only modifies the electronic properties of the nitrogen atom but also creates a substantial steric shield that affects the accessibility of the nitrogen center. The carboxylic acid moiety at the 3-position exists in equilibrium between its protonated and deprotonated forms, depending on the solution conditions, which can significantly impact the molecular geometry through intramolecular hydrogen bonding interactions.
Conformational Dynamics in Solution and Solid State
The conformational dynamics of this compound in solution are governed by the interplay between ring strain, steric interactions, and electronic effects arising from the heteroatoms and functional groups present in the molecule. The spirocyclic framework imposes significant conformational restrictions, limiting the number of accessible conformations compared to linear or monocyclic analogs. The five-membered ring containing the oxygen heteroatom adopts envelope or twist conformations to minimize ring strain, while the six-membered ring typically exists in chair or boat conformations.
The presence of the tert-butoxycarbonyl protecting group creates a substantial steric environment around the nitrogen atom, influencing the preferred conformations of the six-membered ring. Nuclear magnetic resonance spectroscopy studies would be expected to reveal restricted rotation around the nitrogen-carbonyl bond due to the partial double-bond character arising from resonance stabilization. This restricted rotation manifests as temperature-dependent nuclear magnetic resonance spectra, where coalescence phenomena can be observed at elevated temperatures.
In the solid state, the compound likely adopts a specific conformation that maximizes intermolecular interactions while minimizing steric clashes. The carboxylic acid functionality can participate in hydrogen bonding networks with neighboring molecules, potentially leading to the formation of dimeric or polymeric structures in the crystal lattice. The three-dimensional structure of the solid state would be further stabilized by van der Waals interactions between the hydrocarbon portions of adjacent molecules, particularly involving the tert-butyl groups.
The conformational preferences in solution are also influenced by solvent effects, where polar protic solvents can stabilize conformations that expose the carboxylic acid and nitrogen functionalities for hydrogen bonding interactions. Conversely, nonpolar solvents may favor conformations that minimize the exposure of polar groups to the solvent environment. Temperature variations can significantly affect the conformational equilibria, with higher temperatures providing sufficient thermal energy to access higher-energy conformations that may be inaccessible at room temperature.
Comparative Analysis with Related Spirocyclic Carboxylic Acids
The structural characteristics of this compound can be better understood through comparison with related spirocyclic carboxylic acids found in the chemical literature. Spiro[4.5]decane-1-carboxylic acid represents the parent hydrocarbon analog without heteroatoms, providing a baseline for understanding the effects of oxygen and nitrogen incorporation. The introduction of heteroatoms in the spirocyclic framework significantly alters the electronic distribution and conformational preferences compared to the all-carbon analog.
Spiro[4.5]decane-3-carboxylic acid, with its carboxylic acid functionality positioned differently from the target compound, demonstrates how subtle changes in substitution patterns can dramatically affect molecular properties. The positioning of the carboxylic acid at the 3-position versus the 1-position creates different steric environments and potential for intramolecular interactions. The presence of nitrogen and oxygen heteroatoms in this compound introduces additional complexity through their lone pairs and electronegativity differences.
8-Azaspiro[4.5]decane serves as an important reference compound, representing the nitrogen-containing spirocyclic core without the oxygen heteroatom. This compound has a molecular formula of C₉H₁₇N and molecular weight of 139.24 g/mol, significantly smaller than the target compound due to the absence of protecting groups and additional functionalization. The comparison highlights the substantial structural modifications introduced by the tert-butoxycarbonyl protection and the oxygen heteroatom incorporation.
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid provides insight into the effects of sulfur versus oxygen incorporation in the spirocyclic framework. With a molecular formula of C₉H₁₅NO₂S and molecular weight of 201.29 g/mol, this compound demonstrates how different heteroatoms can influence the overall molecular properties while maintaining the general spirocyclic architecture. The larger atomic radius and different electronic properties of sulfur compared to oxygen create distinct conformational preferences and reactivity patterns.
The pharmaceutical potential of spirocyclic compounds has been recognized in medicinal chemistry, where the rigid three-dimensional architecture provides opportunities for selective biological interactions. The incorporation of nitrogen atoms in spirocyclic frameworks, as exemplified by azaspiro compounds, opens new pathways for drug development by enabling the design of compounds with enhanced selectivity and efficacy. The unique structural features of this compound position it as a valuable synthetic intermediate for accessing diverse chemical libraries with potential biological activity.
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLRTOVRNNYTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid is a chemical compound with a unique spiro structure, containing both an oxa (oxygen-containing) and an azaspiro (nitrogen-containing) ring system. It is also referred to as 2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid.
Chemical Properties
Stock Solution Preparation
To prepare a stock solution of this compound, it is crucial to select an appropriate solvent based on the product's solubility. Heating the tube to 37°C and sonicating in an ultrasonic bath can aid dissolution. The prepared solution should be stored in separate packages to prevent failure from repeated freezing and thawing.
Complete Stock Solution Preparation Table
| Prepare Stock Solution | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.5046 mL | 17.523 mL | 35.0459 mL |
| 5 mM | 0.7009 mL | 3.5046 mL | 7.0092 mL |
| 10 mM | 0.3505 mL | 1.7523 mL | 3.5046 mL |
In vivo Formulation
For in vivo studies, a clear solution is essential. The following methods can be employed:
- DMSO, PEG300, Tween 80, and ddH2O: Dissolve the drug in DMSO, then add PEG300, Tween 80, and ddH2O sequentially, ensuring the solution is clear after each addition.
- DMSO and Corn Oil: Dissolve the drug in DMSO, then add corn oil, ensuring the solution is clear.
Chemical Reactions Analysis
Types of Reactions
8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine site, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to act as a potential intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological activity through structural variations makes it an attractive target for drug design.
Case Study: Anticancer Agents
Research has indicated that derivatives of spirocyclic compounds exhibit anticancer properties. For instance, modifications of the 8-(tert-butoxycarbonyl)-2-oxa-8-azaspiro framework have been explored for their efficacy against different cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
Organic Synthesis
8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in constructing more complex molecules.
Example: Synthesis of Peptides
The compound can be utilized in peptide synthesis due to its carboxylic acid functionality, which can form amide bonds with amino acids. This application is critical in developing peptide-based therapeutics .
Material Science
The compound's unique properties also open avenues in material science, particularly in creating polymers or other materials with specific functionalities.
Research Insight: Polymer Chemistry
Studies have shown that incorporating spirocyclic units into polymer backbones can enhance mechanical properties and thermal stability, making them suitable for advanced material applications .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial in multi-step organic synthesis, where protecting groups are used to prevent unwanted side reactions .
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs differ in heteroatom composition, substituent positions, and functional groups. These variations influence physicochemical properties, synthetic accessibility, and biological activity.
Table 1: Structural Comparison
Key Observations :
- Heteroatom Effects : Sulfur (in 7h) increases molecular weight and polarity, while nitrogen (in diaza analogs) enhances basicity .
- Substituent Positioning: The Boc group at 8 vs. For example, the target compound’s Boc at 8 may improve metabolic stability compared to 7g .
- Functional Groups : Ketones (e.g., 1-oxo in ) introduce sites for nucleophilic attack, whereas sulfones (7h) improve solubility but complicate synthesis .
Biological Activity
8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid (CAS Number: 1160246-86-5) is a complex organic compound characterized by its spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention for its potential applications in organic synthesis, medicinal chemistry, and biological research.
The molecular formula of this compound is C14H23NO5, with a molecular weight of 285.34 g/mol. The presence of the Boc group enhances its utility in organic synthesis by providing steric protection to amine functionalities, allowing selective reactions at other sites on the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 g/mol |
| CAS Number | 1160246-86-5 |
| Boiling Point | 435.0 ± 45.0 °C (Predicted) |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) |
| pKa | 4.33 ± 0.20 (Predicted) |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step reactions starting from simpler organic molecules. A common synthetic route includes the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine, which leads to the formation of the Boc-protected amine.
Types of Reactions
This compound can undergo various chemical reactions:
- Oxidation : Using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Reduction : Achieved with agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Nucleophilic substitution reactions can occur at the Boc-protected amine site using alkyl halides.
Biological Activity
Research into the biological activity of this compound reveals several promising applications:
Antibacterial Properties
Recent studies have indicated that derivatives of spirocyclic compounds, including those related to this compound, exhibit significant antibacterial activity against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus . The mechanism behind this antibacterial action often involves inhibition of bacterial topoisomerases, crucial enzymes for DNA replication and repair.
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor, particularly against bacterial topoisomerases . In vitro assays demonstrated that certain derivatives show balanced dual enzyme inhibition, which correlates with their antibacterial efficacy.
Case Studies
- Study on Dual Inhibitors : A study published in the Journal of Medicinal Chemistry highlighted the development of dual inhibitors targeting DNA gyrase and topo IV, showcasing how modifications to the spirocyclic structure can enhance antibacterial activity against resistant strains .
- Enzyme Mechanism Research : Another investigation focused on the compound's interaction with specific molecular targets within bacterial cells, revealing insights into its potential as a substrate in biochemical assays .
Q & A
Q. What computational tools validate the compound’s conformational stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
